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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biophysical and biochemical
characterization of SR-0813, a potent and selective small-molecule inhibitor of the ENL and
AF9 YEATS domains. SR-0813 serves as a critical chemical probe for studying the role of
these epigenetic reader domains in biological systems, particularly in the context of acute
leukemia.

Quantitative Binding Data and Selectivity Profile

SR-0813 was developed through a high-throughput screening campaign followed by medicinal
chemistry optimization.[1][2][3] It is a dual inhibitor targeting the YEATS domains of both ENL
and AF9.[1][4] The following tables summarize the quantitative metrics of its binding affinity,
potency, and cellular engagement, as determined by various biophysical and biochemical
assays.

Table 1: SR-0813 Potency and Binding Affinity for Target YEATS Domains
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Target Domain  Assay Type Parameter Value (nM) Reference
HTRF

ENL YEATS _ _ ICso 25 [11121131[4]1[5]
(Biochemical)

SPR

_ _ Kd 30 [11[4]

(Biophysical)

CETSA (Cellular)  ECso 205 [41[5][6]
HTRF

AF9 YEATS _ _ ICso0 311 [1]14][5][6]
(Biochemical)

CETSA (Cellular)  ECso 76 [11[4][5][6]

Table 2: Selectivity Profile of SR-0813 Against Off-Targets

Target/Family Assay Type Result Reference
Minimal inhibition at

YEATS2 Biochemical Assay concentrations up to [1][4]
50 uM
Virtually no binding

YEATS4 SPR [11[4]

observed

YSK4 (MAP3K19)

Kinase Assay

Kd = 3.5 pM (>100-
fold lower affinity than [11[4]15]16]

ENL)
_ BROMOscan (32 No off-targets
Bromodomains ) B [1114]
targets) identified

Kinases

Highly selective profile

KINOMEscan (468

targets)

with only 3 significant [7]
hits

Signaling Pathway and Mechanism of Action
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SR-0813 functions by competitively inhibiting the interaction between the ENL/AF9 YEATS
domain and acetylated histone tails on chromatin. The ENL protein is a transcriptional
coactivator that, upon binding to acetylated lysine residues, plays a crucial role in the
expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2][3] By binding to the
YEATS domain's recognition pocket, SR-0813 displaces ENL from chromatin, leading to the
selective suppression of these target genes.[1][2][4] This disruption of the pathogenic gene
expression program is the primary mechanism behind its anti-leukemic activity.[1][4]
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Caption: Mechanism of SR-0813 action in the cell nucleus.

Experimental Protocols
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The characterization of SR-0813 binding involves a multi-faceted approach combining
biochemical, biophysical, and cell-based assays to determine potency, direct target
engagement, and selectivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions.
It was employed to determine the equilibrium dissociation constant (Kd) for the binding of SR-
0813 to the ENL YEATS domain.[1]

e Principle: The assay measures changes in the refractive index at the surface of a sensor
chip upon which a target molecule (ligand) is immobilized. An analyte is flowed over the
surface, and its binding to the ligand causes a measurable change in the refractive index,
which is proportional to the change in mass on the sensor surface.

o Methodology:

o Immobilization: Biotinylated ENL YEATS domain protein is captured on a streptavidin-
coated sensor chip.[2]

o Interaction Analysis: A series of concentrations of SR-0813 (analyte) are injected over the
chip surface. Association and dissociation phases are monitored in real-time.

o Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable
binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka),
dissociation rate constant (ks), and the equilibrium dissociation constant (Kd = ks/ka).[8]

Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays were used to determine the half-maximal inhibitory concentration (ICso) of SR-
0813 against the ENL and AF9 YEATS domains.[1] This is a proximity-based assay that relies
on fluorescence resonance energy transfer (FRET) between a donor and an acceptor
fluorophore.

e Principle: The assay measures the disruption of an interaction between a tagged YEATS
domain protein and a biotinylated histone peptide. When in close proximity, excitation of the
donor fluorophore results in energy transfer to the acceptor, producing a specific FRET
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signal. A competing compound like SR-0813 prevents this interaction, leading to a decrease
in the FRET signal.

o Methodology:

o Assay Components: The reaction mixture includes the GST-tagged ENL YEATS domain, a
biotinylated histone H3 peptide, a Europium cryptate-labeled anti-GST antibody (donor),
and streptavidin-XL665 (acceptor).

o Inhibition: SR-0813 is titrated into the mixture, competing with the histone peptide for
binding to the YEATS domain.

o Detection: After incubation, the fluorescence is read at two wavelengths (for the donor and
acceptor). The ratio of these signals is calculated to determine the level of inhibition.

o Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration,
and the curve is fitted to a four-parameter logistic model to determine the 1Cso value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify direct target engagement in a cellular environment. It was
used to determine the half-maximal effective concentration (ECso) for SR-0813 engaging ENL
and AF9 in cells.[1][4]

e Principle: The binding of a ligand to its target protein typically increases the protein's thermal
stability. CETSA measures this stabilization by heating cell lysates or intact cells to various
temperatures and then quantifying the amount of soluble (non-denatured) target protein
remaining.

o Methodology:

o Treatment: Intact cells (e.g., MV4;11) are treated with various concentrations of SR-0813
or a vehicle control (DMSO).

o Heating: The cells are heated to a specific temperature that causes partial denaturation of
the target protein.
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o Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the

precipitated (denatured) proteins by centrifugation.

o Quantification: The amount of the target protein (ENL or AF9) remaining in the soluble
fraction is quantified, typically by Western blot or mass spectrometry.

o Data Analysis: A melt curve is generated by plotting the soluble protein fraction against
temperature. The shift in the melting temperature or the amount of protein stabilized at a
single temperature is plotted against the SR-0813 concentration to determine the ECso.

Experimental and Logical Workflow

The characterization of SR-0813 followed a logical progression from initial discovery to detailed
biophysical and cellular validation, ensuring a thorough understanding of its potency, selectivity,

and mechanism of action.
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Caption: Logical workflow for the discovery and characterization of SR-0813.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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